Oxotomaymycin

Vue d'ensemble

Description

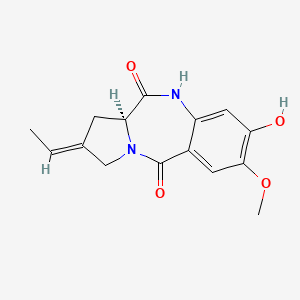

Oxotomaymycin is an antibiotic that is produced by the bacterium Streptomyces achromogenes . It belongs to the class of antitumor and antibiotic pyrrolobenzodiazepines . The molecular formula of Oxotomaymycin is C16H20N2O4 .

Synthesis Analysis

The total synthesis of Oxotomaymycin involves late-stage stereoselective olefination employing modified Julia-Kocienski reagents . These reagents can be conveniently prepared in only two steps, which allows for a significant reduction in the number of linear steps .Applications De Recherche Scientifique

Antibiotic Properties and Biosynthesis

- Oxotomaymycin, along with its counterpart tomaymycin, is an antibiotic isolated from Streptomyces achromogenes var. Tomaymycetics. The structural determination of oxotomaymycin was achieved through degradation reactions, spectral analysis, and synthesis of key derivatives (Kariyone, Yazawa, & Kohsaka, 1971).

- The biosynthesis of oxotomaymycin involves the amino acids L-tyrosine, DL-tryptophan, and L-methionine. 11-Demethyltomaymycin, an antitumor antibiotic, and oxotomaymycin are derived from these amino acids. The process includes transformations through the kynurenine pathway and enzymatic conversions. This biosynthesis study provides insights into the molecular pathways leading to oxotomaymycin (Hurley, Gairola, & Das, 1976).

Antibiotic Synthesis and Derivatives

- The study of oxotomaymycin's synthetic pathways is essential for understanding its chemical properties and potential modifications. Research on the synthesis of pyrrolobenzodiazepine derivatives related to oxotomaymycin helps in exploring its structure-activity relationships and potential for creating new antibiotics (Scalzo et al., 1977).

Propriétés

IUPAC Name |

(6aS,8E)-8-ethylidene-3-hydroxy-2-methoxy-5,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,18H,4,7H2,1-2H3,(H,16,19)/b8-3+/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNEWSLYWWIA-AEBAWRHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]2C(=O)NC3=CC(=C(C=C3C(=O)N2C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35050-54-5 | |

| Record name | Oxotomaymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

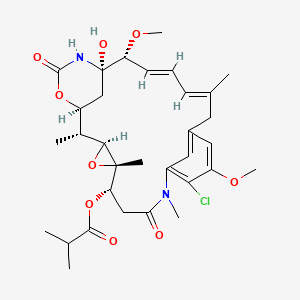

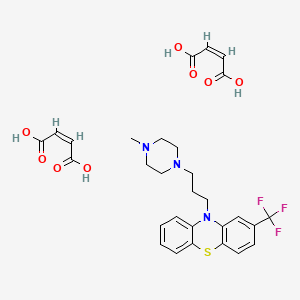

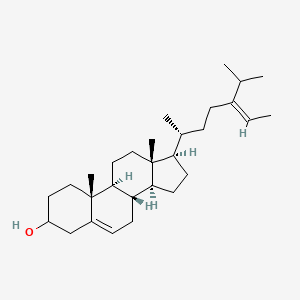

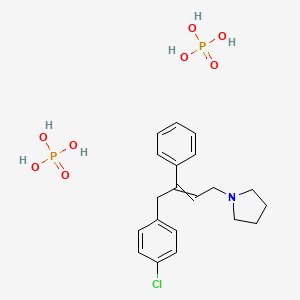

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between oxotomaymycin and tomaymycin?

A1: Oxotomaymycin is a biologically inactive metabolite of the antitumor antibiotic 11-demethyltomaymycin. [] In bacterial cultures and washed cell preparations, 11-demethyltomaymycin is enzymatically converted to oxotomaymycin by an intracellular constitutive enzyme. [] Interestingly, the reverse reaction, converting oxotomaymycin to 11-demethyltomaymycin, was not observed in these preparations. []

Q2: What organisms produce oxotomaymycin?

A2: Oxotomaymycin was originally isolated from the bacterium Streptomyces achromogenes var. tomaymyceticus. [] More recently, it has been identified in a marine-derived strain of the bacterium Saccharothrix sp. 10-10. []

Q3: What is known about the biosynthesis of oxotomaymycin?

A3: While the biosynthesis of oxotomaymycin itself has not been fully elucidated, the biosynthetic pathway of its related compound, 11-demethyltomaymycin, has been studied. Research shows that 11-demethyltomaymycin is synthesized from L-tyrosine, DL-tryptophan, and L-methionine. [] Specifically, the anthranilate part of the molecule originates from tryptophan via the kynurenine pathway. [] The methoxy group is derived from the S-methyl group of methionine. [] The ethylideneproline moiety is biosynthesized from tyrosine, without incorporating a 1-carbon unit from methionine. []

Q4: Has the structure of oxotomaymycin been confirmed through chemical synthesis?

A4: Yes, the structure of oxotomaymycin has been confirmed through total synthesis. This synthesis involved the creation of several pyrrolobenzodiazepine derivatives related to oxotomaymycin. []

Q5: What are the potential applications of understanding oxotomaymycin biosynthesis and structure?

A5: Understanding the biosynthesis of oxotomaymycin, an inactive derivative of an antitumor compound, could offer insights into novel strategies for synthesizing more potent and effective analogs of tomaymycin. By studying the enzymatic conversion of 11-demethyltomaymycin to oxotomaymycin, researchers could potentially manipulate the biosynthetic pathway to favor the production of the active compound or develop inhibitors that prevent its inactivation. Further exploration of its chemical structure and the development of new synthetic routes could pave the way for creating structurally similar compounds with enhanced pharmacological properties. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1239258.png)

![(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1239262.png)

![1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1239265.png)

![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)